Cas no 878735-77-4 (methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate)

methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate
- methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
- 878735-77-4
- F3124-1063
- UPCMLD0ENAT5814851:001
- methyl 2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
- AKOS000725372
- Z237574856
-
- インチ: 1S/C14H17N5O4/c1-7-8(2)19-10-11(16(3)14(22)17(4)12(10)21)15-13(19)18(7)6-9(20)23-5/h6H2,1-5H3
- InChIKey: NVBBCTHZHLFFOB-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N(C)C(N1C)=O)N=C1N(CC(=O)OC)C(C)=C(C)N12
計算された属性
- せいみつぶんしりょう: 319.12805404g/mol
- どういたいしつりょう: 319.12805404g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3124-1063-1mg |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
878735-77-4 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3124-1063-30mg |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
878735-77-4 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F3124-1063-20μmol |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
878735-77-4 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3124-1063-2μmol |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
878735-77-4 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F3124-1063-10μmol |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
878735-77-4 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3124-1063-4mg |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
878735-77-4 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3124-1063-5mg |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
878735-77-4 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3124-1063-25mg |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
878735-77-4 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3124-1063-20mg |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
878735-77-4 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F3124-1063-40mg |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate |
878735-77-4 | 90%+ | 40mg |
$140.0 | 2023-07-05 |
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetateに関する追加情報
Introduction to Methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate (CAS No. 878735-77-4)
Methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate is a complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its unique CAS number 878735-77-4, belongs to a class of heterocyclic molecules that exhibit a wide range of biological activities. The structural framework of this molecule incorporates several key functional groups and substituents that contribute to its intriguing chemical and biological properties.
The core structure of Methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate is characterized by an imidazopyrimidine scaffold, which is a well-known motif in medicinal chemistry. This scaffold is often associated with various pharmacological effects due to its ability to interact with biological targets such as enzymes and receptors. The presence of multiple methyl groups at specific positions (1, 3, 6, and 7) enhances the stability and reactivity of the molecule, making it a valuable candidate for further chemical modifications and derivatization.
One of the most striking features of this compound is the dioxo group located at the 2 and 4 positions of the imidazopyrimidine ring. This functional group not only influences the electronic properties of the molecule but also plays a crucial role in its interactions with biological systems. The acetate moiety at the 2-position further contributes to the molecule's solubility and reactivity in aqueous environments.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The imidazopyrimidine core has been extensively studied for its potential applications in treating various diseases, including cancer and infectious disorders. Researchers have demonstrated that modifications to this core structure can lead to compounds with enhanced potency and selectivity.
In particular, studies have shown that derivatives of imidazopyrimidine exhibit inhibitory activity against several key enzymes involved in cellular processes. For instance, certain analogs have been found to inhibit kinases and other enzymes that are overexpressed in tumor cells. This has led to a surge in interest regarding the development of small-molecule inhibitors based on imidazopyrimidine scaffolds.
The synthesis of Methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate involves a multi-step process that requires careful control of reaction conditions. The introduction of the tetramethyl group at positions 1、3、6、and 7 is particularly challenging due to the need for precise regioselectivity. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels for this compound.
The biological activity of Methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-lH,2H,3H,4H,8H-imidazo1,2-gpurin-8-yI}acetate has been explored in several preclinical studies. These studies have revealed that the compound exhibits significant inhibitory effects on various enzymatic targets. For example, it has been shown to inhibit kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase), which are implicated in cancer cell proliferation and survival.
Additionally, research has indicated that this compound may have applications in treating infectious diseases caused by viruses and bacteria。 The ability of imidazopyrimidine derivatives to interfere with essential microbial processes makes them promising candidates for developing new antibiotics and antiviral agents.
The pharmacokinetic properties of Methyl 2-{l,3,6,7-tetramethyl-l,H,Z>H。3>H。4>H。8>H-imidazoI。z-gpurin-S-yI}acetate are also being studied to optimize its therapeutic potential. Understanding how the compound is absorbed、distributed、metabolized،and excreted (ADME) is crucial for designing effective drug formulations and dosing regimens。
In conclusion, Methyl 2-{l,3,6,7-tetramethyl-l,H。Z>H。3>H。4>H。8>H-imidazoI。z-gpurin-S-yI}acetate (CAS No. 878735-77-S) is a fascinating compound with significant potential in pharmaceutical applications。 Its unique structural features and biological activities make it a valuable tool for researchers exploring new therapeutic strategies。
878735-77-4 (methyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate) 関連製品
- 2580235-92-1(3-({1-(benzyloxy)carbonylazetidin-3-yl}oxy)benzoic acid)
- 1803616-98-9(2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine)
- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)
- 579511-01-6(3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)
- 2138041-74-2(5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol)
- 1261834-18-7(5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)
- 899978-32-6(N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide)
- 2172182-29-3(2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid)
- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)




